3-(Aminomethyl)pyridine-2-carboxylicaciddihydrochloride
Description
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is a pyridine derivative featuring an aminomethyl group (-CH₂NH₂) at the 3-position and a carboxylic acid (-COOH) group at the 2-position of the pyridine ring, with two hydrochloride (HCl) counterions. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research. This compound’s structural uniqueness lies in the synergistic effects of its substituents: the aminomethyl group provides nucleophilic reactivity, while the carboxylic acid enables hydrogen bonding and ionic interactions. These properties make it a candidate for drug development, particularly in targeting enzymes or receptors requiring dual functional group interactions .
Properties
Molecular Formula |
C7H10Cl2N2O2 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
3-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-9-6(5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H |
InChI Key |
OFKAEEVQGPXEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride involves several steps. One common method includes the use of 3-cyanopyridine as a starting material, which undergoes catalytic hydrogenation in the presence of Raney nickel to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, DMF, and Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyridines and other heterocyclic compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds . Additionally, it has applications in the industry as a precursor for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . This property makes it valuable in various chemical processes, including organic synthesis and pharmaceutical production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Pyridine Derivatives with Carboxylic Acid Groups
- 4-Aminopyridine-2-carboxylic Acid Structure: Carboxylic acid at position 2, amino group at position 3. Activities: Exhibits antimicrobial and anti-inflammatory properties, but lower solubility due to the absence of HCl counterions .
- 2-(Aminomethyl)pyridine-3-carboxylic Acid Structure: Aminomethyl at position 2, carboxylic acid at position 3. Key Differences: Altered substituent positions lead to distinct electronic and steric effects. Limited biological data suggest reduced activity compared to the target compound .
Pyridine Derivatives with Hydrochloride Salts
- 3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one Dihydrochloride Structure: Incorporates a dihydropyridinone ring and a methyl group at position 4. Key Differences: The saturated ring reduces aromaticity, altering reactivity. The dihydrochloride salt improves solubility but the methyl group may enhance lipophilicity .
- 3-(Ethylamino)pyridine-2-carboxylic Acid Hydrochloride Structure: Ethylamino group (-NHCH₂CH₃) at position 3, carboxylic acid at position 2. Key Differences: The ethyl group increases lipophilicity but reduces solubility compared to the aminomethyl group. This compound is less studied in biological contexts .
Nitrogen-Containing Substituents
- 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic Acid Hydrochloride Structure: Azetidine (4-membered nitrogen ring) at position 6, carboxylic acid at position 3. However, the carboxylic acid’s position limits hydrogen-bonding interactions compared to the target compound .
- 3-(Aminomethyl)-N-isopropylpyridin-2-amine Hydrochloride Structure: Isopropyl group on the pyridine nitrogen, aminomethyl at position 3. Key Differences: The bulky isopropyl group may hinder receptor access but enhance metabolic stability.
Role of Salt Forms in Physicochemical Properties
Dihydrochloride vs. Monohydrochloride Salts
- 3-(Aminomethyl)pyridine (Free Base vs. Dihydrochloride) Free Base: Poor aqueous solubility limits its utility in aqueous formulations. Dihydrochloride Salt: Enhances solubility by ~10-fold (e.g., >50 mg/mL in water), facilitating intravenous administration .
- 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride Structure: Pyridinone ring with aminomethyl at position 5. Key Differences: The pyridinone ring’s ketone group increases polarity but reduces stability under acidic conditions compared to the target compound’s pyridine core .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
